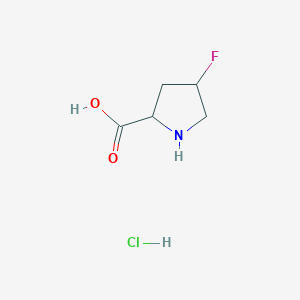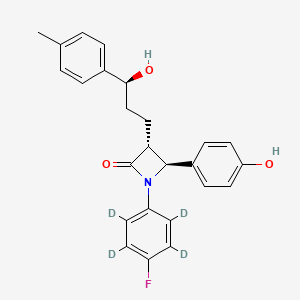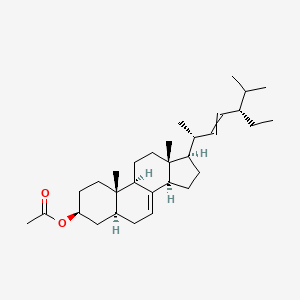
5,5'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-methylsalicylic) acid S,S-dioxide, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-methylsalicylic) acid S,S-dioxide, sodium salt: is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include a benzoxathiol core and salicylic acid derivatives. It is often used in research due to its diverse chemical reactivity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-methylsalicylic) acid S,S-dioxide, sodium salt typically involves multiple steps. One common method includes the reaction of benzoxathiol with methylsalicylic acid under controlled conditions. The reaction is catalyzed by specific reagents to ensure the formation of the desired product. The process may involve heating, stirring, and the use of solvents to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The industrial process may also involve purification steps such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for developing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 5,5’-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-methylsalicylic) acid S,S-dioxide, sodium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
5,5’-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-methylsalicylic) acid: This compound is similar in structure but lacks the S,S-dioxide and sodium salt components.
3-Methylsalicylic acid derivatives: These compounds share the salicylic acid core but differ in their substituents and overall structure.
Uniqueness: The uniqueness of 5,5’-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-methylsalicylic) acid S,S-dioxide, sodium salt lies in its specific combination of functional groups and structural features. This combination allows it to exhibit unique chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
83784-16-1 |
|---|---|
Formule moléculaire |
C23H18NaO9S+ |
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
sodium;5-[3-(3-carboxy-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C23H18O9S.Na/c1-11-7-13(9-15(19(11)24)21(26)27)23(14-8-12(2)20(25)16(10-14)22(28)29)17-5-3-4-6-18(17)33(30,31)32-23;/h3-10,24-25H,1-2H3,(H,26,27)(H,28,29);/q;+1 |
Clé InChI |
HJEGHSWGWSAZBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)C(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12429191.png)




![5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide](/img/structure/B12429228.png)
![1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-](/img/structure/B12429242.png)
